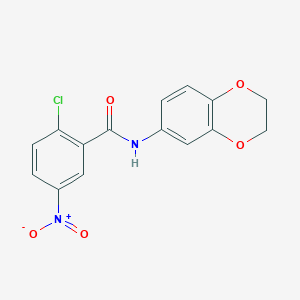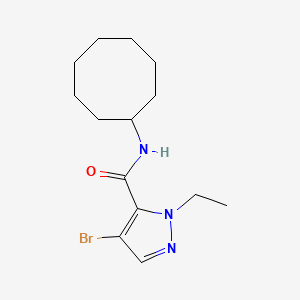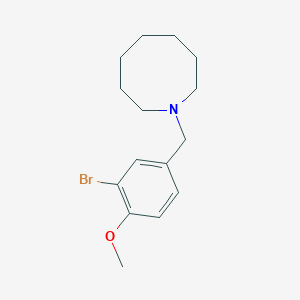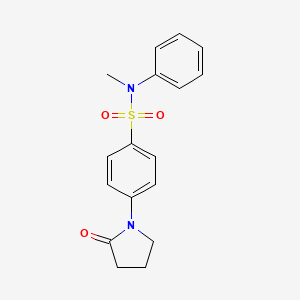![molecular formula C19H14N2O3 B5818923 3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one
説明
3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.10044231 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antioxidant Properties
3-[4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one and its derivatives have shown significant potential in antibacterial and antioxidant applications. For instance, a study by Al-ayed (2011) synthesized various derivatives that exhibited strong antibacterial activity against common pathogens like Escherichia coli and Pseudomonas Aeruginosa 27853. Additionally, these compounds demonstrated varying degrees of antioxidant activities, with some surpassing the effectiveness of known antioxidants like trolox (Al-ayed, 2011).
Antidiabetic Activity
Another significant application of this compound is in the field of diabetes treatment. Telvekar et al. (2020) reported that derivatives of this compound exhibited inhibitory activities against α-glucosidase and α-amylase enzymes, which play a crucial role in diabetes management. The study identified two analogs that showed potent antidiabetic properties, indicating the potential of these compounds in developing new antidiabetic agents (Telvekar et al., 2020).
Potential in Plant Growth Promotion
The compound has also been explored for its effects on plant growth. Hassan et al. (2020) synthesized novel derivatives and evaluated their impact on the growth of various plants like Hibiscus, Mint, and Basil. Their findings suggest the possibility of using these compounds to promote plant growth, which could have significant implications in agriculture and horticulture (Hassan et al., 2020).
Antimicrobial Applications
The antimicrobial properties of these derivatives have been a focus of multiple studies. For instance, Ashok et al. (2016) synthesized novel derivatives and tested their effectiveness against various bacterial and fungal strains. Their results indicated potent antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2016).
Antineoplastic Activity
Another promising area of application is in cancer treatment. A study by Gašparová et al. (2010) found that certain derivatives exhibited antineoplastic activities against human tumor cell lines. This suggests the potential of these compounds in the development of new cancer therapies (Gašparová et al., 2010).
Photonic and Electronic Device Applications
Kumbar et al. (2018) explored the use of coumarin pyrazoline derivatives in photonic and electronic devices. Their study indicated that these compounds could significantly impact the development of new materials for electronic and photonic applications (Kumbar et al., 2018).
Antimicrobial and Antioxidant Activities of Glucosides
Hatzade et al. (2008) synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant activities. They found that some of these compounds exhibited promising activities in these areas (Hatzade et al., 2008).
Synthesis and Characterization for Biological Evaluation
Zheng et al. (2010) focused on the synthesis and characterization of novel derivatives for biological evaluation, particularly in cancer cell growth suppression. Their findings indicated the potential of these compounds in cancer research (Zheng et al., 2010).
特性
IUPAC Name |
3-[4-(hydroxymethyl)-1-phenylpyrazol-3-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-12-14-11-21(15-7-2-1-3-8-15)20-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-11,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQNDKMWNJINJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)
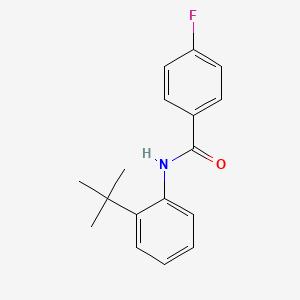

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)
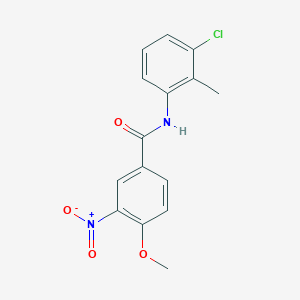
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
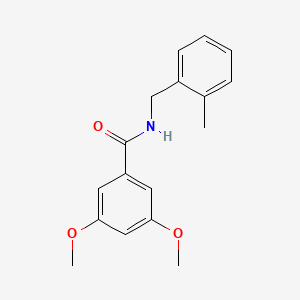
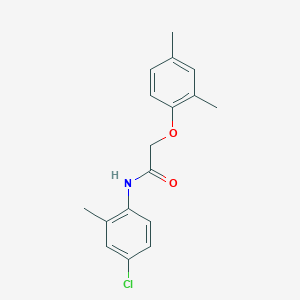
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
